キザロホップ-P

概要

説明

Quizalofop-P is a type of herbicide used in the agricultural industry to control weeds. It is a selective post-emergence herbicide, meaning that it is applied to weeds that have already emerged from the ground. Quizalofop-P is a member of the aryloxyphenoxypropionate family of herbicides. It is a widely used herbicide in the United States and is used to control a wide variety of weeds, including grasses, sedges, and broadleaf weeds.

科学的研究の応用

土壌微生物バイオマスと酵素活性への影響

キザロホップ-P-エチルは、土壌生態系、特にピーナッツ栽培における影響について研究されています。研究によると、推奨量では、この除草剤は土壌微生物活性に悪影響を与えません。 しかし、より高濃度では、脱水素酵素や酸性ホスファターゼなどの微生物バイオマス炭素と酵素活性を一時的に影響させる可能性があります .

除草剤のドリフトによるトウモロコシへの被害

実験研究では、this compound-エチルのドリフトによるトウモロコシ作物への被害に焦点を当てています。特定のドリフト沈着率では被害は発生しない一方で、より高い率では植物の生育が軽度から重度に阻害される可能性があります。 この研究は、環境汚染を最小限に抑えるための安全な適用方法を理解するために非常に重要です .

ACCase耐性イネに対する連続施用

ACCase耐性イネの防除におけるthis compound-エチルと他の除草剤の連続施用の有効性を評価しました。 これらの研究は、雑草抵抗性を効果的に管理するための適切な施用時期と量を決定するのに役立ちます .

分解と消散速度

土壌中のthis compound-エチルの分解速度に関する研究も実施されており、より高い施用量では、二指数関数的オーダー速度論に従います。 この情報は、環境安全性評価と農業環境における除草剤の持続性を決定するために不可欠です .

土壌窒素量への影響

This compound-エチルの施用は、それぞれ初期と30日後に土壌アンモニウム(NH₄⁺)と硝酸(NO₃⁻)窒素レベルの増加が見られました。 土壌窒素量の変化は、作物の栄養管理戦略に影響を与える可能性があります .

ウレアーゼ活性への影響

除草剤の土壌中のウレアーゼ活性への影響が注目されています。 初期の阻害の後、ウレアーゼ活性は30日後に対照レベルに戻り、除草剤の影響は一時的であることを示唆しています .

ホスファターゼ活性の調節

This compound-エチルの施用により、酸性ホスファターゼ活性が阻害された一方で、アルカリ性ホスファターゼ活性は変動しました。 これは、除草剤が栄養素循環に重要な土壌酵素活性を変化させることに直接的な役割を果たしている可能性を示唆しています .

農作物におけるイネ科雑草の防除

さまざまな作物におけるイネ科雑草の防除に対するthis compound-エチルの有効性については、広範囲にわたって研究が行われています。 特に一年生および多年生のイネ科雑草に対して効果があり、農家にとって総合的な雑草管理ツールを提供します .

作用機序

Target of Action

Quizalofop-P, also known as Quizalofop-P-ethyl, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid synthesis, catalyzing the first committed step of this process . This enzyme is found in the grass family (gramineous) plants, and Quizalofop-P selectively inhibits the ACCase from these plants .

Mode of Action

Quizalofop-P-ethyl is hydrolyzed in the plant to Quizalofop-P, the acid form of Quizalofop-P-ethyl . This compound acts as an inhibitor of fatty acid synthesis through ACCase inhibition . As a systemic herbicide, it is absorbed through the treated foliage and reaches the meristem tissue within 24 hours, stopping the growth of weeds by inhibiting ACCase in the meristem tissue .

Biochemical Pathways

The inhibition of ACCase by Quizalofop-P disrupts the synthesis of fatty acids, which are essential components of phospholipids used in building new membranes required for cell growth . This disruption affects the normal functioning of the plant, leading to growth cessation, particularly in young and actively growing tissues .

Pharmacokinetics

It is known that quizalofop-p-ethyl is hydrolyzed in the plant to form quizalofop-p , suggesting that it undergoes metabolic transformations within the plant

Result of Action

The primary result of Quizalofop-P’s action is the inhibition of weed growth. By inhibiting ACCase, Quizalofop-P disrupts fatty acid synthesis, leading to growth cessation in weeds . Over time, this results in leaf chlorosis and eventually necrosis . It’s important to note that Quizalofop-P-ethyl selectively controls only grass weeds from other plants .

Action Environment

The action of Quizalofop-P can be influenced by environmental factors. For instance, herbicide drift during spraying may lead to environmental contamination and damage to non-target plants . Quizalofop-p-ethyl is known for its excellent crop selectivity and can be sprayed over the top of weeds and crops without causing harm to non-target plants

Safety and Hazards

将来の方向性

The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance Quizalofop-P-ethyl . The EFSA based its assessment on several reports and concluded that no residues are expected in rotational crops if Quizalofop-P-ethyl is applied according to the intended good agricultural practice .

生化学分析

Biochemical Properties

Quizalofop-P plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants . This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds. Quizalofop-P interacts with various biomolecules, including enzymes and proteins, to exert its herbicidal effects. The interaction with ACCase is particularly significant, as it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Cellular Effects

Quizalofop-P affects various types of cells and cellular processes by inhibiting ACCase, leading to a disruption in fatty acid biosynthesis . This disruption affects cell membrane integrity and function, ultimately causing cell death in the targeted grass weeds. Additionally, Quizalofop-P influences cell signaling pathways and gene expression related to fatty acid metabolism, further contributing to its herbicidal effects . The compound’s impact on cellular metabolism is evident in its ability to inhibit the growth and proliferation of grass weed cells .

Molecular Mechanism

The molecular mechanism of Quizalofop-P involves its binding to the ACCase enzyme, inhibiting its activity and preventing the synthesis of fatty acids . This inhibition occurs through the interaction of Quizalofop-P with the enzyme’s active site, blocking the conversion of acetyl-CoA to malonyl-CoA . The binding interactions with ACCase result in enzyme inhibition, leading to a cascade of effects that disrupt fatty acid biosynthesis and ultimately cause cell death in the targeted grass weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quizalofop-P change over time due to its stability, degradation, and long-term impact on cellular function . Quizalofop-P is rapidly absorbed and translocated within the plant, with its herbicidal effects becoming evident within a few days of application . Over time, the compound undergoes degradation, resulting in the formation of metabolites such as quizalofop acid . Long-term studies have shown that Quizalofop-P can have lasting effects on cellular function, including persistent inhibition of fatty acid biosynthesis .

Dosage Effects in Animal Models

The effects of Quizalofop-P vary with different dosages in animal models . At low doses, the compound effectively inhibits grass weed growth without causing significant adverse effects . At higher doses, Quizalofop-P can exhibit toxic effects, including liver toxicity and reproductive toxicity . Threshold effects have been observed, with higher doses leading to more pronounced adverse effects on animal health .

Metabolic Pathways

Quizalofop-P is involved in metabolic pathways related to fatty acid biosynthesis . The compound inhibits ACCase, preventing the conversion of acetyl-CoA to malonyl-CoA and disrupting the production of fatty acids . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in fatty acid synthesis and accumulation of acetyl-CoA . Quizalofop-P also interacts with enzymes and cofactors involved in fatty acid metabolism, further contributing to its herbicidal effects .

Transport and Distribution

Quizalofop-P is transported and distributed within cells and tissues through the plant’s vascular system . The compound is absorbed from the leaf surface and translocated via the xylem and phloem to the root system and meristematic tissues . This transport allows Quizalofop-P to accumulate in the target sites, where it exerts its herbicidal effects by inhibiting fatty acid biosynthesis . The compound’s distribution within the plant is essential for its systemic action and effectiveness in controlling grass weeds .

Subcellular Localization

The subcellular localization of Quizalofop-P is primarily within the chloroplasts, where ACCase is located . The compound’s targeting signals and post-translational modifications direct it to the chloroplasts, allowing it to interact with ACCase and inhibit fatty acid biosynthesis . This localization is crucial for Quizalofop-P’s herbicidal activity, as it ensures that the compound reaches the site of action and effectively disrupts fatty acid production .

特性

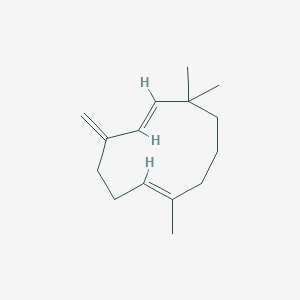

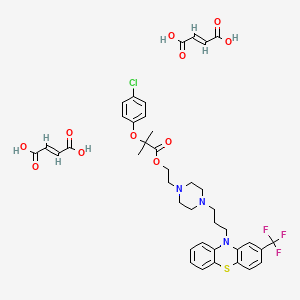

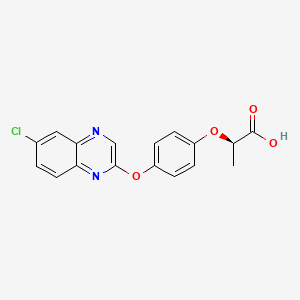

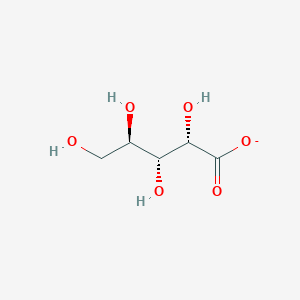

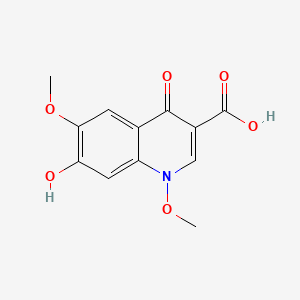

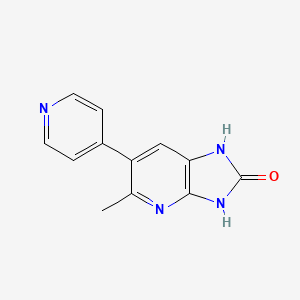

IUPAC Name |

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041387 | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94051-08-8 | |

| Record name | Quizalofop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94051-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P [ISO Provisional] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094051088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZALOFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE95U4A594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)